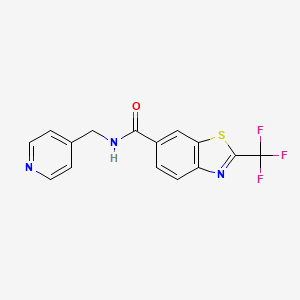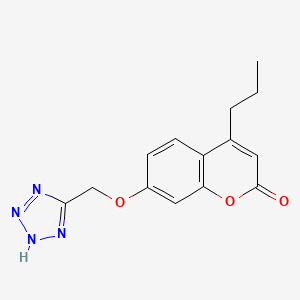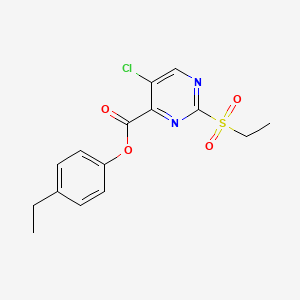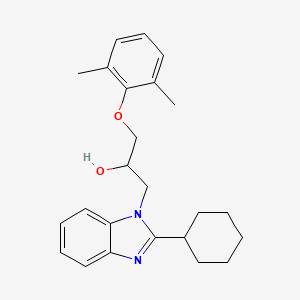
N-(pyridin-4-ylmethyl)-2-(trifluoromethyl)-1,3-benzothiazole-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(pyridin-4-ylmethyl)-2-(trifluoromethyl)-1,3-benzothiazole-6-carboxamide: is an organic compound that belongs to the class of benzothiazoles This compound is characterized by the presence of a pyridine ring, a trifluoromethyl group, and a benzothiazole core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(pyridin-4-ylmethyl)-2-(trifluoromethyl)-1,3-benzothiazole-6-carboxamide typically involves the reaction of 2-(trifluoromethyl)-1,3-benzothiazole-6-carboxylic acid with pyridin-4-ylmethanamine. The reaction is carried out under controlled conditions, often using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the trifluoromethyl group, potentially converting it to a methyl group.
Substitution: The benzothiazole core can participate in substitution reactions, where the trifluoromethyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products:
Oxidation: Formation of N-oxide derivatives.
Reduction: Conversion to methyl derivatives.
Substitution: Formation of various substituted benzothiazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: N-(pyridin-4-ylmethyl)-2-(trifluoromethyl)-1,3-benzothiazole-6-carboxamide is used as a building block in organic synthesis, particularly in the development of novel heterocyclic compounds.
Medicine: In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of N-(pyridin-4-ylmethyl)-2-(trifluoromethyl)-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
N-(pyridin-4-ylmethyl)-1,3-benzothiazole-6-carboxamide: Lacks the trifluoromethyl group, which may affect its chemical reactivity and biological activity.
2-(trifluoromethyl)-1,3-benzothiazole-6-carboxamide: Lacks the pyridin-4-ylmethyl group, which may influence its binding affinity to molecular targets.
Uniqueness: The presence of both the pyridin-4-ylmethyl group and the trifluoromethyl group in N-(pyridin-4-ylmethyl)-2-(trifluoromethyl)-1,3-benzothiazole-6-carboxamide contributes to its unique chemical and biological properties, making it a valuable compound for various scientific applications.
Propiedades
Fórmula molecular |
C15H10F3N3OS |
|---|---|
Peso molecular |
337.3 g/mol |
Nombre IUPAC |
N-(pyridin-4-ylmethyl)-2-(trifluoromethyl)-1,3-benzothiazole-6-carboxamide |
InChI |
InChI=1S/C15H10F3N3OS/c16-15(17,18)14-21-11-2-1-10(7-12(11)23-14)13(22)20-8-9-3-5-19-6-4-9/h1-7H,8H2,(H,20,22) |
Clave InChI |
PIVTVXXXOYVEKG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1C(=O)NCC3=CC=NC=C3)SC(=N2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-(4-methylphenoxy)acetamide](/img/structure/B11311935.png)
![3-Fluoro-N-(4-{[6-methyl-2-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide](/img/structure/B11311938.png)
![5-(4-bromophenyl)-N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B11311946.png)

![2-(3-Chlorophenyl)-8-methoxy-11B-methyl-5,6,11,11B-tetrahydro-1H-imidazo[5,1-A]beta-carboline-1,3(2H)-dione](/img/structure/B11311968.png)
![N-[2-(3,4-dimethoxyphenyl)-2-(piperidin-1-yl)ethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B11311972.png)
![6-chloro-7-methyl-4-oxo-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-4H-chromene-2-carboxamide](/img/structure/B11311974.png)
![N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]-2,2-diphenylacetamide](/img/structure/B11311979.png)
![2-[(2-fluorobenzyl)sulfanyl]-N-(4-fluorophenyl)-5-(phenylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B11311988.png)


![N-butyl-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide](/img/structure/B11311999.png)
![3,6-dichloro-N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B11312007.png)
![5-amino-1-(3-chlorophenyl)-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B11312020.png)
